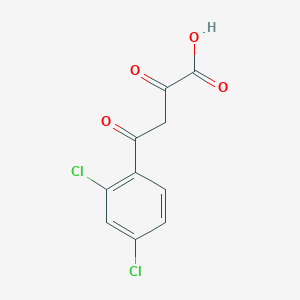

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFICNZDWSKKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378073 | |

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-70-5 | |

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric Acid

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(2,4-dichlorophenyl)-2,4-dioxo-butyric acid. This compound is a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is centered around a pivotal Claisen condensation reaction, followed by a straightforward hydrolysis step. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful and safe synthesis of the target molecule.

Introduction

4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid and its derivatives are of significant interest in medicinal and agricultural chemistry due to their potential as bioactive molecules. The presence of the 2,4-dichlorophenyl moiety often imparts desirable pharmacokinetic and pharmacodynamic properties. A reliable and scalable synthesis of this key intermediate is therefore of paramount importance. This guide delineates a two-step synthesis beginning with the readily available starting material, 2,4-dichloroacetophenone.

The core of this synthetic strategy lies in the application of the venerable Claisen condensation, a powerful carbon-carbon bond-forming reaction.[1][2] Specifically, a mixed Claisen condensation between 2,4-dichloroacetophenone and diethyl oxalate is employed to construct the 2,4-dioxobutanoate backbone. Subsequent hydrolysis of the resulting ethyl ester yields the target carboxylic acid.

Overall Synthesis Pathway

The synthesis of 4-(2,4-dichlorophenyl)-2,4-dioxo-butyric acid is achieved through a two-step process, commencing with the synthesis of the key starting material, 2,4-dichloroacetophenone, followed by Claisen condensation and subsequent hydrolysis.

Sources

An In-depth Technical Guide to 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic Acid: Properties, Synthesis, and Analytical Methodologies

Foreword

Welcome to this comprehensive technical guide on 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the chemical properties, synthesis, and analysis of this versatile compound. As a dicarbonyl compound, it presents unique structural features and reactivity that make it a valuable intermediate in the synthesis of various bioactive molecules. This guide will provide a deep dive into its core characteristics, offering both theoretical insights and practical, field-proven methodologies.

Molecular Overview and Physicochemical Properties

4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid, with the molecular formula C₁₀H₆Cl₂O₄, belongs to the class of aromatic keto acids. Its structure is characterized by a 2,4-dichlorophenyl group attached to a 2,4-dioxobutanoic acid moiety. This arrangement of functional groups, particularly the 1,3-dicarbonyl system, is central to its chemical behavior.

Structural and Physicochemical Data

While specific experimental data for the free acid is not widely published, we can infer many of its properties from its closely related methyl ester, Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate.[1] The data presented below is a combination of information on the methyl ester and calculated properties for the acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O₄ | [2] |

| Molecular Weight | 261.05 g/mol | [2] |

| Appearance | Likely an off-white to pale yellow solid | Inferred from[1] |

| Melting Point | 133-138 °C (for the methyl ester) | [1] |

| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and diethyl ether; sparingly soluble in water. | Inferred from[3] |

| CAS Number | 175711-73-6 (for the methyl ester) | [1] |

Keto-Enol Tautomerism

A critical aspect of the chemistry of 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid is its existence in a tautomeric equilibrium between the diketo and enol forms.[4][5] The 1,3-dicarbonyl motif allows for the formation of a stable enol tautomer, which is often favored due to resonance stabilization and the potential for intramolecular hydrogen bonding.[5][6][7] The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.[4][8]

The presence of both tautomers can be confirmed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct signals for both the diketo and enol forms would be observable.[4]

Synthesis and Purification

The synthesis of 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds with aromatic rings.[9][10][11] A plausible and efficient synthetic route involves the acylation of 1,3-dichlorobenzene with a suitable acylating agent derived from oxaloacetic acid or a related precursor. A common approach would be to use oxalyl chloride and an appropriate substrate.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

Caption: Proposed workflow for the synthesis and purification of 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[11][12]

Materials:

-

1,3-Dichlorobenzene

-

Oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: In a separate flask, dissolve oxalyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled AlCl₃ suspension over 30 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Acylation: Add 1,3-dichlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity and Potential Applications

The chemical reactivity of 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid is dominated by its carboxylic acid and dicarbonyl functionalities.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction.

-

Dicarbonyl Group: The two carbonyl groups are susceptible to nucleophilic attack. The methylene group situated between them is acidic and can be deprotonated to form a stable enolate, which can then participate in various alkylation and condensation reactions.

Applications in Synthesis

The structural features of this compound make it a valuable precursor in the synthesis of more complex molecules. Its methyl ester is noted for its role as an intermediate in the development of pharmaceuticals and agrochemicals.[1] For instance, it can be used to construct heterocyclic systems, which are common scaffolds in many biologically active compounds. The presence of the dichlorophenyl moiety can enhance the biological activity and metabolic stability of the final products.[1]

Analytical Methodologies

To ensure the purity and identity of synthesized 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid, a combination of analytical techniques should be employed.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of the compound and for monitoring reaction progress.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

-

Injection Volume: 10 µL.

This method is adapted from general procedures for the analysis of related aromatic acids and keto acids.[13][14]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The presence of keto-enol tautomers would be evident from distinct sets of signals for each form.[4][15]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid groups, and C-Cl stretches.[15][16]

Analytical Workflow

Caption: A comprehensive analytical workflow for the characterization of 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid is a compound with significant potential as a synthetic intermediate. Its unique chemical properties, arising from the interplay of its aromatic, carboxylic acid, and dicarbonyl functionalities, make it a versatile building block. This guide has provided a comprehensive overview of its characteristics, a plausible and detailed synthetic route, and robust analytical methodologies for its characterization. It is our hope that this information will be a valuable resource for researchers and scientists working in the fields of medicinal chemistry and agrochemical development.

References

- An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. (2024). Vertex AI Search.

- The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu.

- 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023). Chemistry LibreTexts.

- Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR | Journal of Chemical Education - ACS Publications. (n.d.).

- Methyl 4-(2,4-dichlorophenyl)

- Tautomers of Dicarbonyl Compounds: Videos & Practice Problems - Pearson. (n.d.). Pearson.

- 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid - AK Scientific, Inc. (n.d.). AK Scientific, Inc..

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- 4 - SAFETY D

- 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem. (n.d.). PubChem.

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. (n.d.). MDPI.

- 4 - Safety D

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Friedel-Crafts Acyl

- friedel-crafts acyl

- Problem with Friedel Crafts acylation using Oxalyl chloride - Sciencemadness.org. (2008). Sciencemadness.org.

- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - Semantic Scholar. (2021). Semantic Scholar.

- 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid - ChemicalBook. (n.d.). ChemicalBook.

- 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid | C10H6Cl2O4 | CID 44394108 - PubChem. (n.d.). PubChem.

- 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid | C15H12Cl2O4 | CID 38687 - PubChem. (n.d.). PubChem.

- Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap. (n.d.).

- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019). EPA.

- Analytical Methods for the Detection of 2,4-Dioxo-4-phenylbutanoic Acid: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid | C10H6Cl2O4 | CID 44394108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. epa.gov [epa.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. aksci.com [aksci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

Foreword: Unraveling the Molecular intricacies of a Dioxo-Butyric Acid Derivative

In the landscape of contemporary drug discovery and molecular pharmacology, the family of 4-aryl-2,4-dioxobutanoic acids has emerged as a scaffold of significant interest. These molecules, characterized by a diketo acid functionality, exhibit a remarkable propensity for interacting with a variety of biological targets, often through the chelation of essential metal ions within enzyme active sites. This guide provides a comprehensive technical overview of the putative mechanism of action of a specific member of this class, 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid. While direct experimental data for this exact molecule is nascent in publicly accessible literature, a robust mechanistic hypothesis can be formulated based on the well-documented activities of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this compound's potential biological activities.

Molecular Profile of this compound

Chemical Structure:

-

Systematic Name: 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid

-

Core Scaffold: 2,4-dioxobutanoic acid

-

Key Substituents: A 2,4-dichlorophenyl group at the 4-position.

The presence of the 1,3-dicarbonyl system is a critical feature, predisposing the molecule to exist in tautomeric equilibrium between the diketo and various enol forms. This structural plasticity is fundamental to its proposed biological activity, particularly its ability to act as a bidentate ligand for metal ions. The dichlorophenyl moiety imparts significant lipophilicity and specific steric and electronic properties that influence its binding affinity and selectivity for its biological targets.

Primary Postulated Mechanism of Action: Metalloenzyme Inhibition via Metal Ion Chelation

The most compelling and evidence-supported hypothesis for the mechanism of action of this compound is the inhibition of metalloenzymes. This is predicated on the known activity of the parent compound, 4-phenyl-2,4-dioxobutanoic acid, and its derivatives as potent inhibitors of enzymes that rely on divalent metal cations for their catalytic function.

A Prime Candidate: Inhibition of HIV-1 Integrase

A significant body of research has identified 2,4-Dioxo-4-phenylbutanoic acid and related diketo acids as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1] The mechanism of this inhibition is understood at a molecular level and provides a strong foundation for postulating a similar action for the 2,4-dichloro substituted analogue.

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a process that is essential for the virus's life cycle. This process is dependent on the presence of two divalent metal ions, typically Mg²⁺ or Mn²⁺, within the enzyme's active site. The diketo acid moiety of the inhibitor effectively chelates these metal ions, preventing them from participating in the crucial strand transfer reaction.[1] This sequestration of the catalytic metal ions renders the enzyme inactive, thereby halting viral replication.

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Other Plausible Mechanisms of Action Based on Structural Analogy

The versatility of the 4-aryl-2,4-dioxobutanoic acid scaffold suggests that this compound may inhibit other enzymes through similar or related mechanisms. The following are credible secondary or alternative mechanisms of action.

Inhibition of Glycolic Acid Oxidase

Research has demonstrated that 4-substituted 2,4-dioxobutanoic acids bearing lipophilic substituents at the 4-position are potent inhibitors of porcine liver glycolic acid oxidase.[2] Given that the 2,4-dichlorophenyl group is lipophilic, it is reasonable to hypothesize that the title compound could also inhibit this enzyme. Glycolic acid oxidase is a key enzyme in photorespiration in plants and in glycolate metabolism in animals. Its inhibition can have significant metabolic consequences.

Inhibition of Influenza Polymerase Endonuclease

A series of 4-substituted 2-dioxobutyric acid compounds have been identified as selective inhibitors of the endonuclease activity of the influenza virus polymerase.[3] This endonuclease is essential for the "cap-snatching" mechanism that the virus uses to generate primers for the transcription of its own genome. Inhibition of this enzyme effectively blocks viral replication. The structural similarity makes this a plausible target for this compound.

Inhibition of Kynurenine-3-hydroxylase

Derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid, which are the enol tautomers of the corresponding dioxo acids, have been shown to be potent inhibitors of kynurenine-3-hydroxylase.[4] This enzyme is a critical component of the kynurenine pathway of tryptophan metabolism, which is implicated in neuroinflammatory and neurodegenerative diseases. Inhibition of this enzyme has neuroprotective effects. The potential for this compound to exist in its enol form makes kynurenine-3-hydroxylase a viable therapeutic target.

Potential Interaction with Macrophage Migration Inhibitory Factor (MIF)

Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine that plays a crucial role in the inflammatory response and is implicated in a number of autoimmune diseases and cancers.[5][6] MIF possesses a unique tautomerase activity, and a wide array of small molecules have been developed to inhibit this function.[7][8] While direct evidence is lacking for this compound, its structural features, particularly the dicarbonyl moiety capable of tautomerization, make it a candidate for interaction with the tautomerase active site of MIF. Inhibition of MIF's tautomerase activity has been shown to correlate with the suppression of its pro-inflammatory functions.[9]

Caption: Potential inhibition of MIF-mediated signaling.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanisms of action for this compound, a series of well-established in vitro assays can be employed. The following provides a detailed, step-by-step methodology for a representative enzyme inhibition assay.

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

Objective: To determine the inhibitory activity of this compound against the strand transfer activity of recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. One of the strands of the donor DNA should be labeled (e.g., with biotin or a fluorescent tag).

-

Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂ or MnCl₂, 0.05% Brij-35)

-

This compound stock solution in DMSO.

-

A known HIV-1 integrase inhibitor as a positive control (e.g., Raltegravir).

-

DMSO as a negative control.

-

96-well microplates (e.g., streptavidin-coated plates if using biotinylated donor DNA).

-

Plate reader for detecting the signal (e.g., fluorescence or luminescence).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant HIV-1 integrase and the DNA substrates to their optimal concentrations in the assay buffer.

-

Assay Setup:

-

To each well of the microplate, add the test compound at various concentrations.

-

Include wells for the positive control (known inhibitor) and negative control (DMSO).

-

Add the recombinant HIV-1 integrase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation: Initiate the strand transfer reaction by adding the DNA substrates to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow the strand transfer reaction to proceed.

-

Detection:

-

If using a biotinylated donor DNA on a streptavidin-coated plate, wash the plate to remove unbound components.

-

Add a detection reagent that specifically recognizes the integrated product (e.g., an antibody or a labeled probe that binds to the target DNA only after strand transfer).

-

Read the signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for the HIV-1 Integrase Inhibition Assay.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following table presents representative IC₅₀ values for structurally related compounds against their respective targets to provide a comparative context for potential potency.

| Compound | Target Enzyme | Reported IC₅₀ or I₅₀ Value | Reference |

| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2, 4-dioxobutanoic acid | Glycolic Acid Oxidase | 6 x 10⁻⁸ M | [2] |

| Piperidine-substituted dioxobutanoic acids | Influenza Polymerase Endonuclease | 0.19 mmol/L | [3] |

| 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | Kynurenine-3-hydroxylase | Potent inhibitor | [4] |

| 2,4-Dioxo-4-phenylbutanoic acid | HIV-1 Integrase | Potent inhibitor | [1] |

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for the inhibition of metalloenzymes, with HIV-1 integrase being a particularly well-supported potential target. The characteristic 2,4-dioxo-butyric acid scaffold is a key pharmacophore that enables the chelation of essential metal ions in the active sites of these enzymes. Additionally, plausible alternative or secondary mechanisms of action include the inhibition of glycolic acid oxidase, influenza polymerase endonuclease, and kynurenine-3-hydroxylase, as well as potential modulation of the pro-inflammatory cytokine MIF.

Future research should focus on the direct experimental validation of these proposed mechanisms through a systematic application of in vitro enzyme inhibition assays, as detailed in this guide. Subsequent studies should aim to elucidate the structural basis of inhibition through X-ray crystallography of the inhibitor-enzyme complex. Furthermore, cell-based assays are warranted to assess the compound's activity in a more physiologically relevant context. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

-

Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. PubMed. [Link]

-

Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. ResearchGate. [Link]

-

Macrophage migration inhibitory factor: Exploring physiological roles and comparing health benefits against oncogenic and autoimmune risks (Review). Spandidos Publications. [Link]

-

Discovery of novel inhibitors targeting the macrophage migration inhibitory factor via structure-based virtual screening and bioassays. PubMed. [Link]

-

Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast. PubMed. [Link]

-

Inhibition of Macrophage Migration Inhibitory Factor by a Chimera of Two Allosteric Binders. ACS Publications. [Link]

-

Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders. PMC. [Link]

-

Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrophage migration inhibitory factor: Exploring physiological roles and comparing health benefits against oncogenic and autoimmune risks (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors targeting the macrophage migration inhibitory factor via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Macrophage Migration Inhibitory Factor by a Chimera of Two Allosteric Binders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for the Biological Activity Screening of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

Abstract

This guide provides a comprehensive framework for the biological activity screening of the novel compound, 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid. Based on its structural characteristics, this molecule is hypothesized to be an inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a range of inflammatory diseases and cancers.[1][2][3] This document outlines a multi-tiered screening cascade, commencing with primary enzymatic assays to validate its interaction with MIF's tautomerase active site, followed by secondary cell-based assays to assess its functional effects on MIF-mediated signaling pathways, and culminating in tertiary assays to explore its broader cellular impacts. Each proposed experimental protocol is designed to be self-validating, incorporating essential controls and clear endpoints. The rationale behind experimental choices is elucidated, providing researchers in drug discovery and development with a robust and scientifically rigorous roadmap for characterizing this promising compound.

Introduction: The Rationale for Targeting Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a highly conserved cytokine that plays a pivotal role in both the innate and adaptive immune systems.[4] Initially identified as a T-cell-derived factor that inhibits the random migration of macrophages, MIF is now recognized as a key regulator of inflammation.[4] It is implicated in the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis, sepsis, and various cancers.[1][2] MIF exerts its biological functions through multiple mechanisms, including the modulation of pro-inflammatory cytokine production, the overriding of glucocorticoid-mediated immunosuppression, and the promotion of cell proliferation and angiogenesis.[1][5][6]

A unique feature of MIF is its intrinsic keto-enol tautomerase activity.[5][7] While the physiological substrate of this enzymatic activity remains a subject of investigation, the tautomerase active site has been identified as a druggable pocket for the development of small molecule inhibitors.[5] Inhibition of MIF's tautomerase activity has been shown to correlate with the attenuation of its pro-inflammatory and pro-cancer activities, making it an attractive target for therapeutic intervention.[1][5]

The compound this compound possesses structural motifs, specifically the dioxo-butyric acid moiety, that suggest a potential interaction with the catalytic site of MIF. This guide, therefore, outlines a systematic approach to screen this compound for its ability to inhibit MIF and to characterize its biological effects.

A Multi-Tiered Screening Cascade

A hierarchical screening approach is proposed to efficiently evaluate the biological activity of this compound. This cascade is designed to move from high-throughput, target-specific assays to more complex, physiologically relevant cellular models.

Sources

- 1. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of macrophage migration inhibitory factor (MIF) as an emerging class of therapeutics for immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are MIF inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Role of Macrophage Migration Inhibitory Factor (MIF) and D-Dopachrome Tautomerase (D-DT/MIF-2) in Infections: A Clinical Perspective [mdpi.com]

- 5. The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic Acid (CAS 105356-70-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid, a molecule of significant interest in medicinal chemistry and agrochemical research. We will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering a technical resource for professionals in the field.

Introduction: The Potential of a Dioxo Acid

4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid, also known by its CAS number 105356-70-5, is a dicarbonyl compound featuring a dichlorinated phenyl ring. This structural motif is a key feature in many biologically active molecules. The presence of the electron-withdrawing chlorine atoms on the aromatic ring, coupled with the reactive 1,3-dicarbonyl system, makes this compound a versatile building block and a candidate for various biological activities. Its methyl ester, methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide aims to consolidate the available technical information on the parent carboxylic acid, providing a foundation for future research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid is not extensively published, we can infer some properties from its structure and data available for its methyl ester and related compounds.

| Property | Value/Information | Source |

| CAS Number | 105356-70-5 | - |

| Molecular Formula | C₁₀H₆Cl₂O₄ | [2] |

| Molecular Weight | 261.06 g/mol | [2] |

| IUPAC Name | 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid | Inferred from related compounds |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol.[3] Sparingly soluble in water. | Inferred from related compounds |

| Melting Point | Not available for the acid. The methyl ester melts at 133-138 °C.[1] | [1] |

| Purity (commercial) | Typically available at ≥95% purity.[4][5] | - |

Synthesis and Characterization

The synthesis of 4-aryl-2,4-dioxobutanoic acids is often achieved through two primary synthetic routes: Friedel-Crafts acylation or Claisen condensation.

Synthesis via Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[6][7] In the case of 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid, this would involve the reaction of 1,3-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][8]

Reaction Scheme:

Caption: Friedel-Crafts acylation of 1,3-dichlorobenzene.

Experimental Protocol (General Procedure):

-

To a cooled solution of 1,3-dichlorobenzene in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions.

-

Slowly add succinic anhydride to the stirred mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

-

The reaction mixture is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product is isolated by filtration or extraction and purified by recrystallization.

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and scale.

Synthesis via Claisen Condensation

An alternative route involves the Claisen condensation of a substituted acetophenone with a dialkyl oxalate.[9][10][11][12] For the target molecule, this would entail the reaction of 2,4-dichloroacetophenone with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a strong base like sodium ethoxide.[13] The resulting ester would then be hydrolyzed to the carboxylic acid.

Reaction Scheme:

Caption: Synthesis via Claisen condensation.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the presence of the carbonyl groups. For a related compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, the carboxylic acid proton appears as a broad singlet around δ 11.23 ppm in ¹H NMR (DMSO-d₆), and the carboxylic and amide carbonyl carbons resonate at δ 174.6 and 171.7 ppm, respectively, in ¹³C NMR.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorptions for the O-H of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O of the ketone (around 1680-1700 cm⁻¹).[2]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[2]

Potential Applications and Biological Activity

The 4-aryl-2,4-dioxobutanoic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities.

Kynurenine-3-Monooxygenase (KMO) Inhibition

One of the most promising areas of research for this class of compounds is the inhibition of kynurenine-3-monooxygenase (KMO), an enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] Inhibition of KMO is a potential therapeutic strategy for neurodegenerative diseases.[4][9][14] Specifically, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid has been identified as a potent inhibitor of KMO.[5] Given the structural similarity, 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid is a strong candidate for investigation as a KMO inhibitor.

Signaling Pathway Context:

Caption: Potential inhibition of the kynurenine pathway.

Antifungal Activity

Derivatives of 4-(het)aryl-2,4-dioxobutanoic acids have demonstrated notable antifungal activity, particularly against Candida species.[15] The mechanism of action is thought to involve disruption of the fungal plasma membrane.[16] This suggests that 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid could be a valuable lead compound for the development of new antifungal agents.

Other Potential Activities

The broader class of 4-aryl-2,4-dioxobutanoic acids has been explored for various other biological activities, including:

-

Inhibition of glycolic acid oxidase: Some 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of this enzyme.[17]

-

Antiviral activity: Certain derivatives have been investigated as inhibitors of influenza virus polymerase.

-

Anti-inflammatory and anticancer properties: The structural motifs present in this compound are found in molecules with these activities.[1]

Safety and Handling

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: The toxicity of the title compound has not been fully characterized. Related compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.

-

Storage: Store in a cool, dry place away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion and Future Directions

4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and agrochemical science. Its versatile structure and the known biological activities of related compounds make it a compelling target for synthesis and screening. Future research should focus on:

-

Development of optimized and scalable synthetic protocols.

-

Comprehensive spectroscopic and crystallographic characterization.

-

In-depth evaluation of its biological activity, particularly as a KMO inhibitor and an antifungal agent.

-

Toxicological studies to establish a comprehensive safety profile.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.

References

-

PubChem. (n.d.). 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid. Retrieved from [Link]

- Mole, D. B., et al. (2016). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 21(12), 1683.

- Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912.

- BenchChem. (2025).

- EXTOXNET. (1996). 2,4-DB.

-

PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]

- Master Organic Chemistry. (2020).

- Krasnova, A. I., et al. (2025). In silico and in vivo studies of the effect of N-(het)arylamides of 4-aryl-2,4-dioxobutanoic acid with a pyrimidine fragment on muscle tone and motor coordination in animals. [Journal Name, Volume(Issue), pages].

- Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.

- ResearchGate. (n.d.).

- BYJU'S. (n.d.).

- Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127.

- ResearchGate. (2025). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids.

- Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- ResearchGate. (n.d.).

- Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride.

- PubMed. (n.d.). Inhibitors of glycolic acid oxidase.

-

PubChem. (n.d.). 4-(Furan-2-yl)-2,4-dioxobutanoic acid. Retrieved from [Link]

- MDPI. (n.d.). In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents.

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- U.S. National Library of Medicine. (n.d.). UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals (Methyl Paraben, 2,4-Dichlorophenoxyacetic acid, Monobutyl Phthalate, and Bisphenol A) in Urine of Filipino Women.

- Cayman Chemical. (2023).

- BenchChem. (2025). Synthesis of Ethyl 4-(3-chlorophenyl)

- U.S. Food and Drug Administration. (n.d.).

- U.S. National Library of Medicine. (2025). Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi.

- Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX.

- PubMed. (n.d.). Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans.

- PubMed. (2022).

- Wikipedia. (n.d.).

- Wikipedia. (n.d.).

- PubMed. (n.d.). Chronic dietary toxicity/oncogenicity studies on 2,4-dichlorophenoxybutyric acid in rodents.

- NIST. (n.d.). 2,4-Dichlorophenoxyacetic acid, 3-(2-butoxyethoxy) propyl ester.

- SpectraBase. (n.d.). 2,4-D - Optional[FTIR] - Spectrum.

- ResearchGate. (n.d.). (PDF)

-

PubChem. (n.d.). 4-(2-Aminophenyl)-2,4-dioxobutanoic acid. Retrieved from [Link]

- ResearchGate. (2025). Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide.

- ChemicalBook. (n.d.). 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | MDPI [mdpi.com]

- 3. epa.gov [epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 9. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid: A Predictive and Methodological Guide

Introduction

4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid and its derivatives are recognized for their potential applications in pharmaceutical development and as intermediates in organic synthesis.[1] The precise elucidation of their molecular structure is a critical prerequisite for any further research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for unambiguous structural confirmation.

This technical guide presents a comprehensive overview of the anticipated spectroscopic data for 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid. As of the latest literature review, publicly available experimental spectroscopic data for this specific compound is limited. Therefore, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to provide a robust predictive analysis. Furthermore, it outlines detailed, field-proven methodologies for acquiring high-quality spectroscopic data for this class of compounds.

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic signatures for 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid. These predictions are based on the analysis of similar compounds, including the methyl ester of the target molecule and other dichlorophenyl-containing organic acids.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid in a solvent like DMSO-d₆ would likely exhibit the following signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the range of δ 12.0-13.0 ppm. This proton is acidic and its chemical shift can be concentration-dependent.

-

Aromatic Protons (dichlorophenyl group): The 2,4-disubstituted phenyl ring will give rise to a complex splitting pattern. We can predict three distinct signals:

-

A doublet for the proton at the C6 position.

-

A doublet of doublets for the proton at the C5 position.

-

A doublet for the proton at the C3 position. These signals would typically appear in the δ 7.0-8.0 ppm region.

-

-

Methylene Protons (-CH₂-): The methylene protons adjacent to the carbonyl group are expected to appear as a singlet or a narrowly split multiplet in the δ 3.0-4.0 ppm range.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

-

Carbonyl Carbons (-C=O): Two distinct signals for the two carbonyl carbons are expected in the highly deshielded region of δ 180-200 ppm.

-

Carboxylic Acid Carbon (-COOH): The carboxylic acid carbon will also be downfield, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six signals are anticipated for the dichlorophenyl ring, with the carbons bearing the chloro-substituents showing characteristic shifts. The exact positions will depend on the electronic environment, but they generally fall within the δ 120-140 ppm range.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected in the δ 30-50 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 12.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic CH | 7.0 - 8.0 (m) | 120 - 140 |

| -CH₂- | 3.0 - 4.0 (s) | 30 - 50 |

| C=O | - | 180 - 200 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid, we can predict the following:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (C₁₀H₆Cl₂O₄). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the bonds adjacent to the carbonyl groups. Common fragments would include the loss of CO₂, H₂O, and the dichlorophenyl moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyls): Two distinct, strong absorption bands in the range of 1680-1750 cm⁻¹ corresponding to the ketone and carboxylic acid carbonyl groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

To obtain high-quality spectroscopic data, it is imperative to follow standardized and well-validated experimental protocols.

Sample Preparation

-

NMR: For ¹H and ¹³C NMR, dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is free of particulate matter.

-

MS: For techniques like Electrospray Ionization (ESI), prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

Acquisition Parameters

The choice of acquisition parameters is crucial for obtaining high-resolution and sensitive spectra.

Workflow for Spectroscopic Data Acquisition

Caption: Workflow for spectroscopic analysis.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the acquired data, a multi-technique approach is essential. The data from each spectroscopic method should be cross-validated with the others. For instance, the number of protons and carbons observed in NMR should be consistent with the molecular formula determined by high-resolution mass spectrometry. The functional groups identified by IR should correspond to the chemical shifts observed in the NMR spectra.

Conclusion

References

-

Hanifa, B., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021, M1227. Available at: [Link]

-

PubChem. (n.d.). 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dichlorophenoxyacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Chamkasem, N. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Regulatory Science, 1-7. Available at: [Link]

Sources

In silico modeling of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

An In-depth Technical Guide to the In Silico Modeling of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

This guide provides a comprehensive, technically detailed framework for the in silico investigation of this compound. The methodologies outlined herein are designed to rigorously assess its potential as a bioactive compound, from initial structural evaluation to the prediction of its behavior in a biological system. We will proceed with a hypothesis-driven approach, grounded in the established activities of structurally related molecules.

Introduction: Rationale and Strategic Overview

This compound belongs to a chemical class that has demonstrated a range of biological activities. Its derivatives are recognized as versatile compounds in both pharmaceutical and agrochemical development, serving as intermediates in the synthesis of bioactive molecules.[1] For instance, the structurally related 4-(4-Chloro-phenyl)-2,4-dioxo-butyric acid methyl ester is a key intermediate for anti-inflammatory and analgesic drugs.[2][3] Furthermore, various 4-substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of enzymes like glycolic acid oxidase.[4] Given this context, a systematic in silico evaluation is a cost-effective and rapid strategy to elucidate the potential therapeutic applications of this specific molecule.

Our investigation will be structured around a multi-pillar computational workflow. This process is not merely a sequence of steps but an integrated system of cross-validation, where the outputs of one stage inform and refine the inputs of the next. This ensures a robust and reliable assessment of the molecule's potential.

Figure 1: A multi-phase workflow for the in silico analysis of this compound.

Part 1: Foundational Analysis - Ligand and Target

Ligand Preparation and Physicochemical Profiling

The first principle of any robust in silico study is to begin with a high-fidelity representation of the molecule . The structure of this compound must be accurately rendered in a three-dimensional format.

Protocol 1: Ligand Preparation

-

2D Structure Generation: Draw the molecule in a 2D chemical sketcher such as MarvinSketch or ChemDraw and save it in a standard format (e.g., MOL or SMILES).

-

3D Conversion: Utilize a computational chemistry tool like Open Babel or the graphical interface of a molecular modeling suite (e.g., Maestro, MOE) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D conversion. Employ a suitable force field, such as MMFF94 or OPLS3e, to perform a thorough energy minimization. This ensures a low-energy, physically plausible starting conformation.

-

Tautomeric and Ionization States: Given the presence of carboxylic acid and ketone moieties, it is crucial to determine the likely protonation state at a physiological pH (typically 7.4). Tools like LigPrep (Schrödinger) or the Chemicalize platform can be used to generate the most probable ionization and tautomeric forms.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | 261.05 g/mol | Adherence to Lipinski's Rule of Five (<500 Da) |

| LogP (octanol/water) | ~2.5 - 3.0 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Adherence to Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 4 | Adherence to Lipinski's Rule of Five (≤10) |

| Polar Surface Area | ~71.4 Ų | Influences cell permeability |

Note: These values are estimations based on related compounds and common computational prediction tools.[5]

Target Identification and Rationale

Based on the known activities of similar dioxobutanoic acid derivatives, a plausible and compelling biological target is 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD inhibitors are a known class of herbicides, and this enzyme plays a crucial role in tyrosine metabolism.[6] This provides a scientifically sound basis for our investigation. We will select a human HPPD structure from the Protein Data Bank (PDB) for our study, for example, PDB ID: 1SQI.

Part 2: Elucidating Molecular Interactions

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding mode and affinity.

Protocol 2: Molecular Docking Workflow

-

Receptor Preparation:

-

Download the crystal structure of HPPD (e.g., PDB ID: 1SQI).

-

Remove all non-essential water molecules and co-crystallized ligands.

-

Add hydrogen atoms, as they are typically absent in crystal structures.

-

Assign correct bond orders and protonation states for the amino acid residues.

-

Perform a restrained energy minimization of the receptor to relax the structure without significantly altering the backbone conformation.

-

-

Binding Site Definition: Define the docking grid around the active site of the enzyme. This is typically determined by the location of the co-crystallized native ligand.

-

Ligand Docking: Using a docking program such as AutoDock Vina, Glide, or GOLD, dock the prepared this compound ligand into the defined active site. It is advisable to use multiple docking algorithms and scoring functions to achieve a consensus and increase confidence in the predicted binding poses.

-

Pose Analysis: Analyze the top-scoring docking poses. Scrutinize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues in the active site. The plausibility of these interactions is more important than the absolute docking score.

Figure 2: A generalized workflow for molecular docking experiments.

Part 3: Dynamic Behavior and Energetics

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a view of the system's evolution over time, providing a more realistic representation of the ligand-receptor complex in a simulated physiological environment.

Molecular Dynamics Simulation

Protocol 3: MD Simulation

-

System Setup: Place the best-ranked ligand-protein complex from the docking study into a simulation box.

-

Solvation: Solvate the system with an explicit water model (e.g., TIP3P).

-

Ionization: Add counter-ions to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M NaCl).

-

Equilibration: Perform a series of equilibration steps to gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure, allowing the water molecules and ions to relax around the complex.

-

Production Run: Run the production simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the persistence of key intermolecular interactions over time.

Binding Free Energy Calculations

MD simulations can be further leveraged to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach.

Table 2: Hypothetical Energy Contribution from MM/PBSA

| Energy Component | Value (kcal/mol) | Contribution |

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -20.1 | Favorable |

| Polar Solvation Energy | +30.8 | Unfavorable |

| Non-polar Solvation Energy | -5.2 | Favorable |

| Binding Free Energy (ΔG) | -40.0 | Overall Favorable |

Part 4: Predicting Druglikeness (ADMET)

An essential component of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Protocol 4: ADMET Prediction

-

Model Selection: Utilize well-validated computational models, such as those provided by the SwissADME server, or commercial software packages like ADMET Predictor or DEREK Nexus.

-

Property Calculation: Submit the ligand structure to these platforms to predict a wide range of properties, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).

-

-

Analysis: Synthesize the results to build a comprehensive ADMET profile of the molecule. This profile will highlight potential liabilities that may need to be addressed in future medicinal chemistry efforts.

Conclusion and Future Directions

This in-depth guide outlines a robust and scientifically rigorous in silico workflow for the comprehensive evaluation of this compound. By systematically progressing from foundational analysis through interaction modeling, dynamic simulation, and ADMET prediction, researchers can build a detailed and multi-faceted understanding of this molecule's potential as a bioactive agent. The insights generated through this computational cascade provide a strong foundation for prioritizing and guiding subsequent experimental validation, ultimately accelerating the discovery and development process.

References

-

PubChem. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3.[Link]

-

PubChem. 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid | C10H6Cl2O4.[Link]

-

Wikipedia. 2,4-DB.[Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.[Link]

-

PubMed. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives.[Link]

-

MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.[Link]

-

ResearchGate. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo.[Link]

-

Wikipedia. 4-Hydroxyphenylpyruvate dioxygenase inhibitor.[Link]

-

J&K Scientific. 4-(4-Chloro-phenyl)-2,4-dioxo-butyric acid methyl ester.[Link]

-

PMC - NIH. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study.[Link]

-

PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.[Link]

-

ResearchGate. Computational research of dihydroxyfumaric acid and its derivatives with antioxidant activity.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid | C10H6Cl2O4 | CID 44394108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid is a compound of significant interest in medicinal chemistry due to its unique structural features, namely the dichlorophenyl moiety and a reactive 1,3-dicarbonyl system within the 2,4-dioxo-butyric acid backbone. While direct therapeutic applications are yet to be fully elucidated, its chemical architecture suggests a rich potential for interaction with a variety of biological targets. This in-depth technical guide provides a comprehensive analysis of the plausible therapeutic targets of this compound, grounded in the established activities of structurally analogous molecules. We will explore the mechanistic basis for these potential interactions, provide detailed experimental protocols for target validation, and present a logical framework for future research and drug development endeavors.

Introduction: Decoding the Structure-Activity Relationship

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. In this compound, two key pharmacophores stand out:

-

The 2,4-Dichlorophenyl Group: This moiety is a common feature in a multitude of approved drugs and clinical candidates. The chlorine atoms enhance lipophilicity, influencing membrane permeability and interaction with hydrophobic pockets in target proteins. Furthermore, the specific substitution pattern can dictate binding affinity and selectivity. Dichlorophenyl-containing compounds have been successfully developed as kinase inhibitors, anticancer agents, and modulators of various signaling pathways[1][2].

-

The 2,4-Dioxo-butyric Acid Moiety: This feature, a 1,3-dicarbonyl system, is a versatile functional group with a propensity for enolization and metal chelation[3]. This reactivity is central to its potential as an enzyme inhibitor. Derivatives of 2,4-dioxobutanoic acid have demonstrated inhibitory activity against a range of enzymes, including influenza polymerase and glycolic acid oxidase[4][5]. The butyric acid backbone also raises the possibility of interaction with enzymes that recognize short-chain fatty acids, such as histone deacetylases (HDACs)[6][7].

This guide will systematically explore the therapeutic targets suggested by these structural motifs, providing a roadmap for the rational investigation of this compound.

Potential Therapeutic Target Classes

Based on a thorough analysis of existing literature on related compounds, we have identified several high-priority target classes for this compound.

Metalloenzyme Inhibition: A Tale of Chelation

The 1,3-dicarbonyl moiety of this compound can exist in equilibrium with its enol tautomer, creating a bidentate ligand capable of chelating metal ions. This property is the cornerstone of its potential to inhibit metalloenzymes, where a coordinated metal ion is essential for catalytic activity.

Carbonic anhydrases are a family of zinc-containing metalloenzymes crucial for various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The 1,3-dicarbonyl derivatives of other scaffolds have been shown to be effective inhibitors of human carbonic anhydrase I and II[8][9].

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Caption: Workflow for assessing carbonic anhydrase inhibition.

Protocol: Spectrophotometric Carbonic Anhydrase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Purify recombinant human carbonic anhydrase I and II.

-

Prepare an assay buffer (e.g., 0.1 M Tris-SO4, pH 7.6).

-

Prepare a solution of the substrate, p-nitrophenyl acetate, in acetonitrile.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, purified hCA enzyme, and varying concentrations of the test compound.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the p-nitrophenyl acetate solution.

-

Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation for each concentration of the inhibitor.

-

Determine the percent inhibition relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Glycolic Acid Oxidase (GAO) Inhibition

Glycolic acid oxidase is a key enzyme in the photorespiration pathway in plants and has been investigated as a target for herbicides. In humans, its inhibition is of interest for the treatment of primary hyperoxaluria, a rare genetic disorder. Notably, 4-substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of GAO[4].

Experimental Workflow: Glycolic Acid Oxidase Inhibition Assay

Caption: Workflow for assessing glycolic acid oxidase inhibition.

Protocol: Coupled Spectrophotometric Glycolic Acid Oxidase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Obtain or purify glycolic acid oxidase (e.g., from porcine liver).

-

Prepare an assay buffer (e.g., 0.1 M potassium phosphate, pH 8.3).

-

Prepare a solution of the substrate, glycolic acid.

-

Prepare a detection solution containing horseradish peroxidase and a chromogenic substrate (e.g., o-dianisidine).

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, GAO, the detection solution, and varying concentrations of the test compound.

-

Pre-incubate for a defined period.

-

Initiate the reaction by adding the glycolic acid solution.

-

Monitor the increase in absorbance at 440 nm over time.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Calculate the percent inhibition and determine the IC50 value as described for the CA assay.

-

Histone Deacetylase (HDAC) Inhibition

The butyric acid component of the topic molecule is structurally reminiscent of butyrate, a known inhibitor of histone deacetylases (HDACs)[6][7]. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in cancer and other diseases, making them attractive therapeutic targets.

Experimental Workflow: HDAC Inhibition Assay

Caption: Workflow for assessing HDAC inhibition.

Protocol: Fluorometric Histone Deacetylase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Use a commercially available HDAC assay kit containing a specific HDAC isozyme, a fluorogenic substrate, and a developer solution.

-

-

Assay Procedure:

-

In a 96-well plate, add the HDAC assay buffer, the HDAC enzyme, and serial dilutions of the test compound.

-

Incubate at 37°C for a specified time.

-

Add the fluorogenic substrate and continue the incubation.

-

Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cellular and In Vivo Target Validation

While in vitro enzyme assays are crucial for initial target identification, subsequent validation in a cellular and, ultimately, an in vivo context is essential.

| Target Class | Cell-Based Assay | In Vivo Model | Key Readouts |

| Carbonic Anhydrases | Cell proliferation assays in cancer cell lines known to overexpress CAs (e.g., hypoxic tumor cells). | Xenograft tumor models in immunocompromised mice. | Tumor growth inhibition, changes in intratumoral pH. |

| Glycolic Acid Oxidase | Measurement of oxalate production in a relevant cell line (e.g., hepatocytes) challenged with a glycolate precursor. | Animal models of primary hyperoxaluria. | Reduction in urinary oxalate levels. |

| Histone Deacetylases | Western blot analysis for histone acetylation levels (e.g., acetyl-H3, acetyl-H4) in treated cells. Cell cycle analysis and apoptosis assays. | Cancer xenograft models. | Increased histone acetylation in tumor tissue, tumor growth inhibition, induction of apoptosis. |

Summary and Future Directions

This compound presents a compelling starting point for the development of novel therapeutics. Its constituent pharmacophores suggest a range of potential biological targets, including metalloenzymes, glycolytic enzymes, and epigenetic modulators. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential targets.

Future research should focus on:

-

Broad-panel screening: Testing the compound against a wide array of enzymes and receptors to uncover novel targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity for identified targets.

-

Mechanism of action studies: Elucidating the precise molecular interactions between the compound and its validated targets through techniques such as X-ray crystallography and computational modeling.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the compound to determine its suitability for in vivo studies.

By adopting a rigorous and systematic approach to target identification and validation, the full therapeutic potential of this compound and its derivatives can be realized.

References

-

Synthesis and carbonic anhydrase inhibitory properties of 1,3-dicarbonyl derivatives of methylaminobenzene-sulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry.

-